Diisoropyl Ammonium Tetrazolide
Overview
Description
Diisoropyl Ammonium Tetrazolide: is a chemical compound with the molecular formula C7H17N5 and a molecular weight of 171.25 g/mol . It is known for its unique structural properties and is of interest in materials science and organic chemistry research . The compound is typically a white to off-white solid and is hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Reacting triethyl borate with 2-isopropyl borate to form 2-isopropyl triethyl borate salt .
Step 2: The product from Step 1 is then reacted with triethylamine to yield Diisoropyl Ammonium Tetrazolide .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is often produced in facilities equipped to handle high-energy materials due to its potential use in energetic materials .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives , while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Diisoropyl Ammonium Tetrazolide is used as a protecting group and linker in organic synthesis . Its high energy density makes it valuable in the development of energetic materials .
Biology and Medicine: .
Industry: In the industrial sector, this compound is used in the production of high-energy materials and explosives due to its favorable thermal properties .
Mechanism of Action
The mechanism by which Diisoropyl Ammonium Tetrazolide exerts its effects is primarily through its tetrazole ring , which is known for its high energy density . The compound interacts with various molecular targets and pathways, depending on its application. For example, in energetic materials, the tetrazole ring undergoes rapid decomposition, releasing a significant amount of energy .
Comparison with Similar Compounds
- Diisopropylammonium Nitrate
- Diisopropylammonium Perchlorate
- Diisopropylammonium Azide
Comparison:
- Diisopropylammonium Nitrate and Diisopropylammonium Perchlorate are also high-energy materials but differ in their thermal stability and decomposition temperatures .
- Diisopropylammonium Azide is another energetic compound but has different safety and handling requirements due to its azide group .
Uniqueness: Diisoropyl Ammonium Tetrazolide is unique due to its tetrazole ring , which provides a balance of high energy density and favorable thermal properties, making it suitable for a wide range of applications in materials science and organic chemistry .
Properties
IUPAC Name |
N-propan-2-ylpropan-2-amine;2H-tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.CH2N4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;1H,(H,2,3,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXHNHBHWVDBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C.C1=NNN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93183-36-9 | |
Record name | N,N-Diisopropylammonium tetrazolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093183369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tetrazole amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIISOPROPYLAMMONIUM TETRAZOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW4Q6Q94L3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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